Cobaltous bromide

Catalog No.
S603366
CAS No.
7789-43-7
M.F
Br2Co
M. Wt
218.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobaltous bromide

CAS Number

7789-43-7

Product Name

Cobaltous bromide

IUPAC Name

cobalt(2+);dibromide

Molecular Formula

Br2Co

Molecular Weight

218.74 g/mol

InChI

InChI=1S/2BrH.Co/h2*1H;/q;;+2/p-2

InChI Key

BZRRQSJJPUGBAA-UHFFFAOYSA-L

SMILES

[Co](Br)Br

solubility

Readily soluble in water
112 parts by wt (of formula wt)/100 parts of water by wt at 20 °C
66.7 g/100 mL water at 59 °C; 68.1 g/100 cc water at 97 °C; 77.1 g/100 cc of ethanol at 20 °C; 58.6 g/100 cc of methanol at 30 °C
126.754 lb/100 lb water at 70 °F
Readily soluble in methanol, ethanol, acetone and methyl acetate

Synonyms

cobalt bromide hexahydrate, cobalt dibromide, tetraaquacobalt(II) bromide dihydrate

Canonical SMILES

[Co+2].[Br-].[Br-]

The exact mass of the compound Cobalt(II) bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily soluble in water112 parts by wt (of formula wt)/100 parts of water by wt at 20 °c66.7 g/100 ml water at 59 °c; 68.1 g/100 cc water at 97 °c; 77.1 g/100 cc of ethanol at 20 °c; 58.6 g/100 cc of methanol at 30 °c126.754 lb/100 lb water at 70 °freadily soluble in methanol, ethanol, acetone and methyl acetate. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anhydrous cobaltous bromide (Cobalt(II) bromide, CAS 7789-43-7) is a highly hygroscopic, green crystalline solid that serves as a foundational precursor and precatalyst in advanced organometallic synthesis, electrocatalysis, and cross-coupling methodologies [1]. Unlike its hydrated counterparts, the anhydrous form is critical for moisture-sensitive catalytic cycles, particularly those involving the in situ generation of low-valent Co(I) active species via chemical or electrochemical reduction [2]. In industrial and advanced laboratory procurement, this specific halide is selected for its distinct solubility profile in coordinating solvents like tetrahydrofuran (THF) and its finely tuned redox properties, which dictate transmetalation kinetics and complex nuclearity in ways that lighter or heavier halides cannot replicate[1].

Substituting anhydrous cobaltous bromide with the more common cobalt(II) chloride (CoCl2) or cobalt(II) iodide (CoI2) frequently leads to divergent reaction pathways, altered complex structures, or severe yield degradation [1]. In precursor synthesis, the superior solubility of CoBr2 in ethereal solvents like THF allows for the smooth formation of mononuclear active species, whereas the poor solubility of CoCl2 often forces the assembly of unintended dinuclear or bridging complexes [2]. Furthermore, during reductive catalytic cycles such as hydroarylation or electrocatalytic cross-coupling, the bromide ligand provides the optimal balance of leaving-group ability and redox tuning; substituting it with chloride or acetate typically results in sluggish reduction to the active Co(I) state, leading to incomplete conversion and increased homocoupling side reactions [1].

Precursor Solubility and Control of Complex Nuclearity

When synthesizing advanced NCN pincer complexes, the choice of cobalt halide strictly dictates the structural outcome due to solubility differences in THF. CoBr2 dissolves readily, enabling a standard transmetalation protocol that yields a well-defined mononuclear Co(II) complex. In contrast, CoCl2 is poorly soluble, requiring ultrasonication, and unexpectedly drives the formation of a dinuclear complex [1].

Evidence DimensionComplex Nuclearity and Processability
Target Compound DataCoBr2: Complete dissolution in THF, yielding a mononuclear complex [Co(κ3NCN-NCNCH2-iPr)Br].
Comparator Or BaselineCoCl2: Poorly soluble, requires ultrasonication, yielding a dinuclear complex[Co2(κ3NCN-μ2-NCNCH2-iPr)(μ-Cl)(Cl)2].
Quantified DifferenceDivergent structural nuclearity (mononuclear vs dinuclear) driven entirely by precursor solubility.
ConditionsTransmetalation protocol in THF solvent using NC(C–Br)NCH2-iPr.

Procurement of CoBr2 is essential when targeting specific mononuclear catalytic architectures, as CoCl2 will fundamentally alter the catalyst structure.

Catalytic Yield in Grignard-Free Olefin Hydroarylation

In the imine-directed hydroarylation of olefins, the generation of the active low-valent cobalt species is highly sensitive to the halide counterion. Under identical Grignard-free reduction conditions, the CoBr2 precatalyst achieves a 56% yield in initial screens (scalable to near-quantitative under optimized conditions), whereas CoCl2 and CoI2 suffer from inefficient reduction, yielding only 20% and 24%, respectively [1].

Evidence DimensionProduct Yield (%)
Target Compound DataCoBr2: 56% yield of the hydroarylation product.
Comparator Or BaselineCoCl2: 20% yield; CoI2: 24% yield; Co(OAc)2: 0% yield.
Quantified Difference2.8-fold higher yield compared to CoCl2.
ConditionsReaction of acetophenone imine and styrene using 10 mol% CoX2, 20 mol% P(4-FC6H4)3, and 50 mol% Mg turnings at 100 °C.

Buyers scaling hydroarylation or C-H activation workflows must select CoBr2 to ensure efficient reduction to the active Co(I) state.

Electrocatalytic Dehydroxylative Cross-Coupling Efficiency

For the direct dehydroxylative cross-coupling of benzyl alcohols with aryl chlorides, electrochemical reduction requires a precisely tuned cobalt precatalyst to avoid undesired homocoupling. CoBr2 ligated with dtbbpy delivers a 90% isolated yield of the target diarylmethane, outperforming the chloride-based analog CoCl2(PPh3)2, which only achieves a 76% yield under similar electrocatalytic conditions [1].

Evidence DimensionIsolated Yield of Diarylmethane (%)
Target Compound DataCoBr2(dtbbpy): 90% isolated yield.
Comparator Or BaselineCoCl2(PPh3)2: 76% isolated yield.
Quantified Difference14% absolute yield increase with suppressed homocoupling pathways.
Conditions10 mol% Co catalyst, dimethyl oxalate activator, LiBr electrolyte, DMA solvent, electrochemical reduction.

In electrosynthetic scale-ups, CoBr2 provides superior chemoselectivity, directly improving the isolated yield of cross-coupled products.

Catalytic Activity in the N-Methylation of Amides

When utilizing methanol as a sustainable C1 source for the N-methylation of amides, the dissociation kinetics of the cobalt precursor are critical. Screening of cobalt salts with a PP3 ligand revealed that CoBr2 achieves an 85% yield of N-methylbenzamide, measurably outperforming both CoCl2·6H2O and Co(OAc)2, which plateaued at ~75-76%[1].

Evidence DimensionProduct Yield (%)
Target Compound DataCoBr2: 85% yield.
Comparator Or BaselineCoCl2·6H2O: 75% yield; Co(OAc)2: 76% yield.
Quantified Difference10% absolute yield improvement over chloride and acetate analogs.
Conditions5 mol% CoX2, PP3 ligand, Cs2CO3 base, MeOH/m-Xylene solvent at 150 °C.

For sustainable methylation workflows, CoBr2 offers the optimal halide dissociation profile, maximizing the conversion of amides.

Synthesis of Well-Defined Mononuclear Cobalt Complexes

Due to its complete solubility in THF, CoBr2 is the ideal starting material for synthesizing mononuclear NCN or PNP pincer complexes, avoiding the dinuclear bridging artifacts that plague CoCl2-based protocols [1].

Grignard-Free C-H Activation and Hydroarylation

CoBr2 is the precatalyst of choice for imine-directed hydroarylation of olefins, where its specific redox properties enable efficient reduction to the active Co(I) species using mild reductants like magnesium, outperforming CoCl2 by nearly a factor of three [2].

Electrocatalytic Cross-Coupling Workflows

In electrosynthesis, particularly the dehydroxylative coupling of alcohols with aryl chlorides, CoBr2 provides superior chemoselectivity and higher isolated yields by suppressing unwanted radical homocoupling pathways [3].

Physical Description

Cobaltous bromide is a red violet crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a catalyst in the production of other chemicals.
Liquid

Color/Form

Bright green solid or lustrous green crystalline leaflets
Green hexagonal crystals; hygroscopic

Hydrogen Bond Acceptor Count

2

Exact Mass

218.76782 g/mol

Monoisotopic Mass

216.76987 g/mol

Boiling Point

Loses 4 H2O at 212° F. and all H2O at 266° F. (USCG, 1999)

Flash Point

Not Applicable. Not flammable. (USCG, 1999)

Heavy Atom Count

3

Density

4.909 at 77 °F (USCG, 1999)
4.909 at 25 °C/4 °C

Melting Point

1252.4 °F For anhydrate; 117.5° F for hexahydrate. (USCG, 1999)
678 °C under HBr and molecular nitrogen

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.13%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (89.13%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (82.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (82.61%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7789-43-7
12789-07-0

Associated Chemicals

Cobalt(II) bromide hexahydrate;13762-12-4

Wikipedia

Cobalt(II) bromide

Methods of Manufacturing

By the action of bromine on cobalt or of hydrobromic acid on cobaltous hydroxide or carbonate followed by crystallization.

General Manufacturing Information

Petrochemical manufacturing
Cobalt bromide (CoBr2): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.
Hygroscopic, forms hexahydrate in air.

Dates

Last modified: 08-15-2023

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